2-nitro-N-(piperidin-1-yl)pyridin-3-amine

CAS No.: 1565604-74-1

Cat. No.: VC2711465

Molecular Formula: C10H14N4O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1565604-74-1 |

|---|---|

| Molecular Formula | C10H14N4O2 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 2-nitro-N-piperidin-1-ylpyridin-3-amine |

| Standard InChI | InChI=1S/C10H14N4O2/c15-14(16)10-9(5-4-6-11-10)12-13-7-2-1-3-8-13/h4-6,12H,1-3,7-8H2 |

| Standard InChI Key | DTEJVOSWDJOIMW-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)NC2=C(N=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | C1CCN(CC1)NC2=C(N=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Characteristics

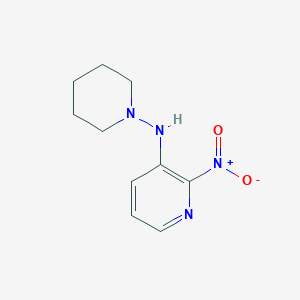

The compound 2-nitro-N-(piperidin-1-yl)pyridin-3-amine represents a pyridine derivative with specific substitution patterns. It features a nitro group (-NO₂) at position 2 of the pyridine ring and a piperidine-substituted amino group at position 3. This structural arrangement creates a molecule with unique electronic distribution and potential for hydrogen bonding interactions.

The positional isomer that has been more extensively documented, 3-nitro-N-(piperidin-1-yl)pyridin-2-amine, has a molecular formula of C₁₀H₁₃N₄O₂ and a molecular weight of 227.24 g/mol. The structural difference between these isomers lies in the positioning of the nitro and amino substituents on the pyridine ring, which significantly affects their chemical behavior and biological activity.

Physical and Chemical Properties

The physical and chemical properties of 2-nitro-N-(piperidin-1-yl)pyridin-3-amine would be expected to share certain similarities with its isomeric counterpart. Based on structural analysis, it would likely exist as a crystalline solid at room temperature with moderate solubility in polar organic solvents.

Molecular Descriptors

For reference, the molecular descriptors of the related compound 3-nitro-N-(piperidin-1-yl)pyridin-2-amine include:

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₄O₂ | |

| Molecular Weight | 227.24 g/mol | |

| IUPAC Name | 3-nitro-N-piperidin-1-ylpyridin-2-amine | |

| InChI Key | LZFQRCNCUGUTLQ-UHFFFAOYSA-N | |

| Canonical SMILES | C1CCN(CC1)NC2=C(C=CC=N2)N+[O-] |

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-nitro-N-(piperidin-1-yl)pyridin-3-amine would likely follow routes similar to those used for structurally related compounds. Based on established synthetic methodologies for pyridine derivatives, potential synthetic strategies might include:

-

Selective nitration of N-(piperidin-1-yl)pyridin-3-amine at the 2-position

-

Nucleophilic substitution of a 2-nitro-3-halopyridine with piperidine

For the isomeric compound 3-nitro-N-(piperidin-1-yl)pyridin-2-amine, the synthesis typically involves the nitration of a pyridine derivative followed by amination. One common approach starts with 2-aminopyridine, which undergoes nitration to introduce the nitro group at position 3, followed by substitution of the amino group with a piperidinyl group under suitable conditions.

Reaction Conditions

The optimal reaction conditions for synthesizing these compounds generally involve controlled temperature and solvent environments. For the nitration step, a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) is commonly employed to ensure regioselectivity. The subsequent amination with piperidine typically requires polar aprotic solvents such as DMF or DMSO, with heating at temperatures around 80°C for several hours.

A typical reaction scheme might include:

| Reaction Step | Reagents/Conditions | Expected Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0-5°C, 2-3h | 60-70% |

| Amination | Piperidine, DMF, 80°C, 12h | 50-60% |

Industrial Production Methods

Industrial-scale production of such compounds would likely employ similar synthetic routes but with optimized conditions for larger throughput. Continuous flow reactors might be utilized to enhance yield and purity while minimizing waste and energy consumption. Catalytic methods may also be implemented to improve reaction efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactivity

Types of Reactions

Based on its structural features, 2-nitro-N-(piperidin-1-yl)pyridin-3-amine would be expected to participate in several types of reactions:

-

Reduction of the nitro group to generate an amino derivative

-

Nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group

-

Coordination chemistry, where the molecule can act as a ligand for metal complexes through its nitrogen atoms

The positional isomer 3-nitro-N-(piperidin-1-yl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

The reactivity of these compounds is largely influenced by the electronic effects of the nitro group. Common reagents used in the transformation of such compounds include:

-

Reducing agents such as hydrogen with palladium catalysts, sodium borohydride, or lithium aluminum hydride for nitro group reduction

-

Oxidizing agents like potassium permanganate or chromium trioxide for selective oxidation reactions

-

Various nucleophiles including alkyl halides and amines for substitution reactions

Major Products Formed

When subjected to various reaction conditions, these compounds can form different products:

-

Reduction of 3-nitro-N-(piperidin-1-yl)pyridin-2-amine leads to the formation of 3-amino-N-(piperidin-1-yl)pyridin-2-amine

-

Oxidation can result in the formation of 3-nitro-2-pyridone derivatives

-

Substitution reactions can yield various substituted pyridine derivatives depending on the nucleophile used

Similar reaction patterns would be expected for 2-nitro-N-(piperidin-1-yl)pyridin-3-amine, with products reflecting the different positioning of the functional groups.

Biological Activity and Applications

Medicinal Chemistry Applications

Nitro-substituted pyridine derivatives have demonstrated significant potential in medicinal chemistry. Compounds similar to 2-nitro-N-(piperidin-1-yl)pyridin-3-amine have been investigated for various therapeutic applications, including:

-

Development of anticancer agents

-

Design of neurological disease treatments

-

Creation of anti-inflammatory drugs

-

Formulation of antimicrobial compounds

The structural features of these compounds, particularly the combination of a nitro group and a piperidinyl substituent, contribute to their ability to interact with various biological targets.

Research Findings

Research on related compounds has revealed promising biological activities:

-

Anticancer activity: Preliminary studies on similar compounds have indicated potential anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. The structural modifications of the piperidine moiety have shown enhanced binding affinity to specific receptors involved in cancer progression.

-

Neurological effects: Due to their structural similarity to known nitric oxide synthase inhibitors, these compounds have been investigated for potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Enzyme modulation: The ability of these compounds to interact with specific enzymes and receptors makes them valuable tools in studying cellular processes and signaling pathways.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Induction of apoptosis in tumor cells | Treatment of various cancers |

| Neurological | Inhibition of nitric oxide synthase | Neurodegenerative diseases |

| Anti-inflammatory | Reduction of inflammatory mediators | Inflammatory disorders |

| Antimicrobial | Interaction with microbial cellular components | Infectious diseases |

In vitro studies have demonstrated that derivatives of these compounds can effectively inhibit specific enzyme activities linked to cancer progression. Animal model studies have indicated that similar compounds can reduce inflammation and exhibit neuroprotective effects, supporting their potential as treatments for inflammatory diseases.

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

A comparison between 2-nitro-N-(piperidin-1-yl)pyridin-3-amine and structurally similar compounds reveals important differences that influence their chemical and biological properties:

-

Position of substituents: In 2-nitro-N-(piperidin-1-yl)pyridin-3-amine, the nitro group at position 2 and the piperidine-substituted amino group at position 3 create a unique electronic distribution compared to its isomer 3-nitro-N-(piperidin-1-yl)pyridin-2-amine.

-

Electronic effects: The positioning of the electron-withdrawing nitro group significantly affects the electron density distribution in the pyridine ring, influencing the reactivity and binding affinity of the molecule to biological targets.

Physicochemical Properties Comparison

Physicochemical properties of these compounds are directly influenced by their structural features:

| Property | 2-nitro-N-(piperidin-1-yl)pyridin-3-amine | 3-nitro-N-(piperidin-1-yl)pyridin-2-amine |

|---|---|---|

| Solubility | Expected to have moderate water solubility due to piperidinyl group | Enhanced water solubility compared to aryl-substituted analogs |

| Lipophilicity | Moderate | Moderate |

| Hydrogen bonding | Multiple H-bond acceptor sites | Multiple H-bond acceptor sites |

| pKa | Expected to have weakly basic properties | Weakly basic |

The piperidinyl group in both compounds likely enhances water solubility compared to aryl-substituted analogs, which typically have higher lipophilicity.

Activity Relationship Analysis

Structure-activity relationship analysis suggests that the positioning of the nitro and amino groups significantly impacts the biological activity of these compounds:

Analytical Characterization

Spectroscopic Data

Analytical characterization of these compounds typically involves various spectroscopic techniques:

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy in solvents such as CDCl3 or DMSO-d6 is commonly used to confirm substitution patterns and amine bonding. For nitro-substituted pyridines, the nitro group typically induces deshielding effects on nearby aromatic protons, resulting in chemical shifts around 8.5-9.5 ppm.

-

Mass Spectrometry: High-resolution ESI-MS or GC-MS is used to verify the molecular weight and fragmentation pattern of the compound.

-

IR Spectroscopy: This technique helps identify functional groups, with characteristic bands for nitro groups (asymmetric stretching at 1530-1500 cm-1 and symmetric stretching at 1360-1290 cm-1) and secondary amines (N-H stretching at 3300-3250 cm-1).

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of these compounds:

-

HPLC: Reverse-phase C18 columns with mobile phases consisting of acetonitrile/water mixtures (often with 0.1% TFA) are commonly used to analyze purity, with a target purity of >95% for research-grade compounds.

-

TLC: Silica gel plates with ethyl acetate/hexane or DCM/methanol mobile phases can be used for monitoring reaction progress and initial purity assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume